6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide
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Overview
Description
6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide is a synthetic organic compound that features a nicotinamide core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under high temperature and pressure.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be attached through a nucleophilic substitution reaction using tetrahydropyran-4-yl methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenethyl and tetrahydropyran groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the phenethyl and tetrahydropyran groups.
Reduction: Reduced forms of the nicotinamide core.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to nicotinamide, which is involved in various biological processes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide core can interact with nicotinamide adenine dinucleotide (NAD) dependent enzymes, influencing various metabolic pathways. The phenethyl and tetrahydropyran groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with a similar core structure but lacking the phenethyl and tetrahydropyran groups.
Phenethylamine: Shares the phenethyl group but lacks the nicotinamide core.
Tetrahydropyran: Contains the tetrahydropyran ring but lacks the nicotinamide and phenethyl groups.
Uniqueness
6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide is unique due to the combination of the nicotinamide core with the phenethyl and tetrahydropyran groups, which may confer distinct biological and chemical properties not observed in the individual components.
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-(2-phenylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(21-11-8-16-4-2-1-3-5-16)18-6-7-19(22-14-18)25-15-17-9-12-24-13-10-17/h1-7,14,17H,8-13,15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHUEGCYROFZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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